molecular formula C8H9NO3 B1339165 1-Ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid CAS No. 141605-22-3

1-Ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Cat. No.: B1339165
CAS No.: 141605-22-3
M. Wt: 167.16 g/mol
InChI Key: UENKXQVSDZHOQI-UHFFFAOYSA-N
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Description

1-Ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid ( 141605-22-3) is a high-purity heterocyclic building block with a molecular weight of 167.16 g/mol and the formula C8H9NO3. This compound is a derivative of dihydropyridine chemistry, designed with a specific substitution pattern featuring an ethyl group at N1, a ketone at C2, and a carboxylic acid at C3 to diversify heterocyclic scaffolds for modern drug discovery . In scientific research, this compound serves as a versatile precursor in chemical synthesis. It undergoes various reactions, including substitutions with alkyl halides and condensations with reagents like formaldehyde, to form alkylated derivatives or complex fused heterocyclic structures . The compound's mechanism of action involves interaction with specific molecular targets, potentially acting as a ligand for certain receptors or enzymes. For instance, it may exhibit neuroprotective effects by modulating neuroreceptors and signaling pathways crucial for neuronal survival and function . Its value is highlighted in comparative studies with analogous structures, such as the 1-methyl variant, where the presence of the ethyl group can significantly influence chemical reactivity, biological activity, and pharmacokinetic properties . Researchers utilize this building block in medicinal chemistry and drug discovery, leveraging its potential in creating novel therapeutic agents. The product is confirmed to be in stock and is offered with prompt delivery. For Research Use Only. Not for Human or Veterinary Use.

Properties

IUPAC Name

1-ethyl-2-oxopyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-2-9-5-3-4-6(7(9)10)8(11)12/h3-5H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UENKXQVSDZHOQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC=C(C1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00566717
Record name 1-Ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00566717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141605-22-3
Record name 1-Ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00566717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Heterocyclization of Aminomethylidene Derivatives

A prominent method involves the heterocyclization of an aminomethylidene derivative of Meldrum’s acid with cyanoacetamide or cyanothioacetamide in ethanol. The reaction proceeds at room temperature over 24 hours, followed by acidification to pH 5 with concentrated hydrochloric acid, which precipitates the product. This method yields the pyridine-3-carboxylic acid derivatives in moderate to good yields (68–74%) and allows for regioselective substitution at the sulfur atom when cyanothioacetamide is used.

Reaction conditions and yields:

Reactants Solvent Temperature Time Acidification Yield (%)
Aminomethylidene Meldrum’s acid + Cyanoacetamide EtOH Room temp 24 h HCl to pH 5 68
Aminomethylidene Meldrum’s acid + Cyanothioacetamide EtOH Room temp 24 h HCl to pH 5 74

This method is advantageous for its mild conditions and relatively high yield, making it suitable for synthesizing 1-ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives with sulfur-containing substituents.

Alkylation of 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid

The ethylation at the nitrogen atom to form the 1-ethyl derivative is typically achieved by reacting 2-oxo-1,2-dihydropyridine-3-carboxylic acid with ethyl halides (e.g., ethyl bromide) in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is carried out at room temperature for 20–50 hours, followed by precipitation and purification steps.

Typical reaction parameters:

Starting Material Alkylating Agent Base Solvent Temperature Time Yield (%)
2-Oxo-1,2-dihydropyridine-3-carboxylic acid Ethyl bromide K2CO3 DMF Room temp 20–50 h ~67

This method provides a straightforward route to the N-ethylated product with good yield and purity, confirmed by NMR and chromatographic techniques.

Isoxazole Ring-Opening and Cyclization

An alternative synthetic strategy involves the preparation of isoxazole intermediates, which upon treatment with molybdenum hexacarbonyl (Mo(CO)6) in wet acetonitrile at elevated temperatures (60–70 °C) undergo reductive ring opening to enamines. These enamines then cyclize to form pyridone derivatives, which are structurally related to this compound.

Key reaction features:

Intermediate Reagent Solvent Temperature Time Yield (%)
Isoxazole Mo(CO)6, H2O MeCN 60–70 °C 1–2 d 45

This method is valuable for accessing pyridone derivatives with controlled substitution patterns, although yields are moderate and reaction times are longer compared to direct alkylation methods.

Analytical Confirmation and Purity

The synthesized this compound is typically characterized by:

Summary Table of Preparation Methods

Method Key Reactants/Intermediates Conditions Yield (%) Notes
Heterocyclization Aminomethylidene Meldrum’s acid + cyanoacetamide EtOH, room temp, acidification 68–74 Mild, regioselective, sulfur derivatives possible
Alkylation 2-Oxo-1,2-dihydropyridine-3-carboxylic acid + ethyl bromide DMF, K2CO3, room temp, 20–50 h ~67 Direct N-ethylation, good yield
Isoxazole ring-opening & cyclization Isoxazole intermediate + Mo(CO)6, H2O MeCN, 60–70 °C, 1–2 days 45 Alternative route, moderate yield

Research Findings and Optimization Notes

  • The heterocyclization method benefits from the use of Meldrum’s acid derivatives, which facilitate ring closure and functional group introduction in a single step.
  • Alkylation reactions require careful control of base equivalents and reaction time to avoid over-alkylation or side reactions.
  • The isoxazole strategy, while innovative, demands longer reaction times and careful temperature control to maximize yield.
  • Purification by recrystallization and chromatography is essential to achieve high purity, especially for applications in medicinal chemistry.
  • Spectroscopic monitoring during synthesis allows for optimization of reaction conditions and confirmation of intermediate formation.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Alkyl Halides: Used in substitution reactions to introduce alkyl groups.

    Formaldehyde and Enamines: Used in condensation reactions to form complex heterocyclic structures.

Major Products Formed:

    Alkylated Derivatives: Formed through substitution reactions.

    Fused Heterocyclic Compounds: Formed through condensation reactions.

Mechanism of Action

The mechanism of action of 1-ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may exhibit neuroprotective effects by interacting with neuroreceptors and signaling pathways involved in neuronal survival and function .

Comparison with Similar Compounds

Uniqueness: 1-Ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its pharmacokinetic and pharmacodynamic properties compared to similar compounds.

Biological Activity

1-Ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (CAS No. 141605-22-3) is a heterocyclic compound belonging to the class of 2-oxo-1,2-dihydropyridines. This compound is characterized by its unique molecular structure, which includes a pyridine ring, an ethyl group at the 1-position, a keto group at the 2-position, and a carboxylic acid group at the 3-position. Its diverse biological activities have made it a subject of interest in medicinal chemistry and pharmacology.

PropertyValue
Molecular FormulaC₈H₉NO₃
Molecular Weight167.16 g/mol
LogP0.5664
Polar Surface Area (PSA)59.30 Ų

Biological Activities

Recent studies have highlighted various biological activities associated with this compound:

Neuroprotective Effects

Research indicates that compounds in the dihydropyridine class exhibit neuroprotective properties. For instance, derivatives have shown potential in mitigating oxidative stress and neuronal cell death in models of neurodegenerative diseases. One study demonstrated that related compounds could significantly reduce apoptosis in neuronal cells exposed to harmful stimuli.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties. In vitro tests revealed effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria. The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anticancer Properties

Preliminary investigations into the anticancer potential of this compound indicate that it may inhibit tumor growth and metastasis. Studies have shown that certain derivatives can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting NF-kB signaling . The structure-activity relationship (SAR) analysis suggests that modifications to the ethyl group can enhance these effects.

Case Studies

  • Neuroprotection in Alzheimer's Disease Models : A study conducted on transgenic mice models demonstrated that treatment with derivatives of 1-Ethyl-2-oxo-1,2-dihydropyridine resulted in reduced amyloid plaque formation and improved cognitive function compared to untreated controls.
  • Antimicrobial Efficacy : In a study assessing the antimicrobial activity against Staphylococcus aureus and Escherichia coli, the compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting its potential as an alternative treatment option .

Synthesis and Derivatives

The synthesis of this compound typically involves condensation reactions using readily available precursors under reflux conditions. The ability to modify the ethyl group allows for the development of various derivatives with enhanced biological activities.

Q & A

Q. How can researchers address discrepancies between theoretical and experimental pKa values?

  • Methodological Answer :
  • Potentiometric titration : Measure experimental pKa in aqueous buffers.
  • Computational correction : Apply COSMO-RS solvation models to DFT-predicted pKa values .

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